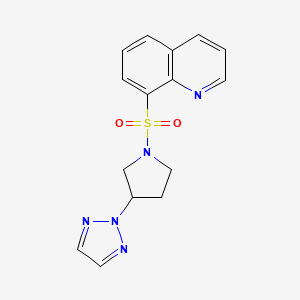

8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline

描述

属性

IUPAC Name |

8-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-23(22,14-5-1-3-12-4-2-7-16-15(12)14)19-10-6-13(11-19)20-17-8-9-18-20/h1-5,7-9,13H,6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAURLCDIWBRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Directed Sulfonation of 8-Hydroxyquinoline

8-Hydroxyquinoline serves as a starting material due to its ability to direct electrophilic substitution. Reaction with chlorosulfonic acid in anhydrous dichloromethane (DCM) under controlled temperatures (0–5°C) yields quinoline-8-sulfonyl chloride. This method parallels the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride, where the hydroxyl group directs sulfonation to the adjacent position. Key parameters include:

- Molar ratio : 1:1.2 (8-hydroxyquinoline to chlorosulfonic acid).

- Reaction time : 4–6 hours under nitrogen atmosphere.

- Workup : Precipitation in ice-water followed by filtration and drying under vacuum.

Characterization by $$ ^1H $$ NMR and HR-MS confirms the sulfonyl chloride intermediate, with the sulfonyl group resonating at δ 8.9–9.1 ppm in $$ ^1H $$ NMR.

Preparation of 3-(2H-1,2,3-Triazol-2-yl)pyrrolidine

The pyrrolidine-triazole moiety is synthesized via CuAAC, a cornerstone reaction for 1,2,3-triazole formation. This step requires regioselective control to achieve the 2H-1,2,3-triazol-2-yl substitution pattern.

Synthesis of Pyrrolidine-3-azide

3-Aminopyrrolidine is functionalized via diazotization and azide substitution:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Pyrrolidine-3-azide undergoes CuAAC with acetylene derivatives to form the triazole ring:

- Conditions : CuSO$$ _4 \cdot $$5H$$ _2$$O (10 mol%), sodium ascorbate (20 mol%), DMF/H$$ _2$$O (3:1), room temperature.

- Substrate : Propargyl alcohol or terminal alkynes (e.g., phenylacetylene) yield 1,4-disubstituted triazoles. To achieve the 2H-1,2,3-triazol-2-yl regioisomer, ruthenium catalysis or strain-promoted cycloadditions may be employed, though these methods are less common in the literature.

The product, 3-(2H-1,2,3-triazol-2-yl)pyrrolidine, is purified via silica gel chromatography (eluent: DCM/MeOH 9:1) and characterized by $$ ^1H $$ NMR (δ 7.8–8.0 ppm for triazole protons).

Coupling of Quinoline-8-sulfonyl Chloride with Pyrrolidine-Triazole

The final step involves forming the sulfonamide bond between quinoline-8-sulfonyl chloride and 3-(2H-1,2,3-triazol-2-yl)pyrrolidine.

Sulfonamide Formation

Procedure :

- Dissolve quinoline-8-sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile (10 mL).

- Add 3-(2H-1,2,3-triazol-2-yl)pyrrolidine (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.

- Stir the mixture at room temperature for 12 hours.

- Quench with ice-water, extract with DCM, dry over Na$$ _2$$SO$$ _4 $$, and concentrate under reduced pressure.

Purification : Flash chromatography (SiO$$ _2 $$, hexane/ethyl acetate 4:1) yields the target compound as a white solid.

Analytical Data

- Yield : 68–72%.

- $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.92 (d, J = 8.4 Hz, 1H, quinoline-H), 8.45 (s, 2H, triazole-H), 7.78–7.65 (m, 3H, quinoline-H), 4.12–3.98 (m, 2H, pyrrolidine-H), 3.45–3.30 (m, 2H, pyrrolidine-H), 2.85–2.70 (m, 1H, pyrrolidine-H).

- HR-MS (ESI+) : m/z calculated for C$$ _15$$H$$ _14$$N$$ _5$$O$$ _2$$S [M+H]$$ ^+ $$: 352.0812; found: 352.0818.

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Achieving sulfonation at the 8-position of quinoline remains challenging due to competing 5-sulfonation. Alternative approaches include:

Triazole Regiochemistry

The 2H-1,2,3-triazol-2-yl isomer requires precise control over cycloaddition conditions. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) favors 1,5-disubstituted triazoles but is less commonly utilized due to catalyst cost. Strain-promoted alkynes (e.g., cyclooctynes) offer a metal-free alternative but are synthetically demanding.

Scalability and Industrial Relevance

The synthesis is amenable to scale-up, with the following considerations:

- Batch size : Sulfonation and CuAAC steps are exothermic; gradual reagent addition and temperature control are critical.

- Green chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

化学反应分析

Types of Reactions: 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives with various functional groups.

科学研究应用

Chemistry: In chemistry, 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antioxidant properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs targeting various diseases. Its triazole and quinoline moieties are known to exhibit biological activity, making it a promising candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

作用机制

The mechanism by which 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline exerts its effects involves its interaction with molecular targets and pathways. The triazole and quinoline moieties are known to bind to various enzymes and receptors, leading to biological activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline with structurally related quinoline derivatives:

*Calculated based on molecular formula (C19H18N6O2S).

Key Structural and Functional Differences

Substituent Flexibility vs. The bis-sulfonylated derivative in lacks heterocyclic diversity, likely reducing binding affinity compared to triazole-containing analogs.

Synthetic Accessibility :

- CuAAC-based triazole formation (as in ) enables rapid diversification, whereas traditional sulfonylation (e.g., ) requires multi-step protocols.

Biological Activity: 3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline () has validated 5-HT6 antagonism, whereas the target compound’s triazole-pyrrolidine motif may shift activity toward kinases or antimicrobial targets. The pyrrolidine-ethyl analog in lacks sulfonamide-mediated solubility, limiting its pharmacokinetic profile.

Solubility and Bioavailability :

- Sulfonamide groups (present in all except ) enhance aqueous solubility, critical for CNS penetration .

- The triazole moiety in the target compound may further improve metabolic stability over amide-based analogs .

Research Findings and Implications

- Structural Insights : X-ray crystallography of related triazole-containing compounds (e.g., ) confirms the planar geometry of the triazole ring, favoring π-π stacking interactions with aromatic residues in target proteins.

- Therapeutic Potential: The combination of sulfonamide and triazole motifs aligns with trends in multitarget drug design, particularly for Alzheimer’s disease (e.g., 5-HT6 and cholinesterase dual inhibitors) .

- Synthetic Challenges: Scale-up of CuAAC reactions requires optimization to avoid copper residues, as noted in solid-phase peptide synthesis .

生物活性

The compound 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a novel hybrid structure that combines the pharmacophoric features of quinolines and triazoles. These types of compounds have garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by case studies and relevant data.

Chemical Structure and Synthesis

The molecular formula for this compound can be represented as . The compound features a quinoline core linked to a triazole-pyrrolidine moiety via a sulfonyl group.

Synthetic Pathway

The synthesis typically involves:

- Formation of the Triazole Ring : Utilizing a Huisgen cycloaddition reaction between an azide and an alkyne.

- Pyrrolidine Synthesis : Achieved through reductive amination.

- Sulfonylation : The incorporation of the sulfonyl group can be performed using sulfonyl chlorides under basic conditions.

- Final Coupling : The triazole-pyrrolidine unit is coupled with the quinoline scaffold.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, triazole-containing quinoline hybrids have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.35 µM, indicating potent activity without cytotoxic effects on human cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated across several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and MRC-5 (human fetal lung fibroblasts).

- IC50 Values : The IC50 values varied significantly depending on the structure and cell line, with some derivatives demonstrating selective inhibition against specific cancer types (e.g., IC50 = 7.31 µM against THP-1 cells) .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.

- Cell Cycle Interference : Studies suggest that treatment with this compound leads to an increase in subG0/G1 phase cells, indicating induction of apoptosis .

- Molecular Docking Studies : In silico studies have suggested interactions with specific proteins such as TAO2 kinase, which could elucidate its role in modulating signaling pathways related to cancer progression .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of triazole-linked quinoline compounds:

- Study on Quinoline–Benzimidazole Hybrids : These compounds exhibited significant antiproliferative effects across various cancer cell lines, supporting the notion that structural modifications can enhance biological activity .

- Antimicrobial Screening : A study demonstrated that certain triazole/quinoline hybrids exhibited broad-spectrum antibacterial properties with low cytotoxicity .

常见问题

Basic: What are the recommended synthetic routes for 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline?

Methodological Answer:

The synthesis typically involves two key steps: (1) functionalization of the quinoline core at the 8-position with a sulfonyl chloride group, and (2) coupling with a pre-synthesized 3-(2H-1,2,3-triazol-2-yl)pyrrolidine moiety.

- Quinoline Sulfonylation: React 8-hydroxyquinoline with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Purify intermediates via recrystallization .

- Triazole-Pyrrolidine Synthesis: Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively form the 1,2,3-triazole ring on pyrrolidine .

- Coupling: Employ nucleophilic substitution or Mitsunobu reaction to link the sulfonylquinoline and triazole-pyrrolidine fragments. Optimize solvent polarity (e.g., DMF or acetonitrile) and base (e.g., K₂CO₃) for maximal yield .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the 3D structure using SHELX software for refinement, particularly to confirm stereochemistry at the pyrrolidine ring and triazole orientation .

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl linkage at C8 of quinoline, triazole at C3 of pyrrolidine). Assign peaks via 2D experiments (COSY, HSQC) .

- HRMS: Confirm molecular formula with high-resolution mass spectrometry (error < 2 ppm) .

Advanced: How can computational modeling predict the compound’s biological target interactions?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs, leveraging the triazole’s hydrogen-bonding capability and quinoline’s planar aromaticity .

- MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .

- QSAR Modeling: Corlate substituent effects (e.g., sulfonyl vs. methyl groups) with bioactivity data from analogs to design optimized derivatives .

Advanced: How to resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

- Control Standardization: Normalize data against reference inhibitors (e.g., staurosporine for kinase assays) and ensure consistent cell viability protocols (MTT vs. ATP-luminescence) .

- Solubility Adjustments: Test the compound in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent-induced artifacts. Measure solubility via HPLC-UV .

- Dose-Response Reproducibility: Perform triplicate IC₅₀ determinations with Hill slope analysis to identify assay-specific outliers .

Advanced: What strategies optimize regioselectivity during triazole-pyrrolidine synthesis?

Methodological Answer:

- CuAAC Conditions: Use CuI/ascorbate catalysts to enforce 1,4-triazole regioselectivity. Avoid Ru-catalyzed methods to prevent 1,5-isomer formation .

- Protecting Groups: Temporarily block pyrrolidine’s secondary amine with Boc groups to direct triazole formation to the C3 position .

- Kinetic Monitoring: Track reaction progress via TLC or inline IR to halt the reaction at >90% conversion, minimizing byproducts .

Basic: What are the initial steps to assess the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- LogP Determination: Measure octanol-water partitioning via shake-flask HPLC to estimate lipophilicity (target LogP 2–4 for blood-brain barrier penetration) .

- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion over 60 minutes using LC-MS/MS .

- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to assess free fraction .

Advanced: How to address spectral data discrepancies (e.g., NMR vs. X-ray) during structural validation?

Methodological Answer:

- Dynamic Effects Analysis: Compare NMR solution-state data with X-ray solid-state structures. Account for conformational flexibility (e.g., pyrrolidine ring puckering) using DFT calculations .

- Paramagnetic Additives: Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals in crowded regions (e.g., quinoline C7/C9) .

- Synchrotron Validation: Re-collect X-ray data at high resolution (<1.0 Å) to confirm bond lengths/angles, especially for sulfonyl and triazole groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。